Cas no 2580217-67-8 (3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid)

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
- 2580217-67-8
- EN300-27723413
- 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
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- インチ: 1S/C14H13F2N3O4/c15-11(16)7-19-6-10(13(20)21)12(18-19)17-14(22)23-8-9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,20,21)(H,17,18,22)
- InChIKey: AJUMQBZCPDBELL-UHFFFAOYSA-N
- SMILES: FC(CN1C=C(C(=O)O)C(NC(=O)OCC2C=CC=CC=2)=N1)F
計算された属性
- 精确分子量: 325.08741223g/mol
- 同位素质量: 325.08741223g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 93.4Ų
3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723413-5.0g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 5.0g |
$3812.0 | 2025-03-20 | |
Enamine | EN300-27723413-10.0g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 10.0g |
$5652.0 | 2025-03-20 | |
Enamine | EN300-27723413-2.5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 2.5g |
$2576.0 | 2025-03-20 | |
Enamine | EN300-27723413-0.5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 0.5g |
$1262.0 | 2025-03-20 | |
Enamine | EN300-27723413-5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 5g |
$3812.0 | 2023-09-10 | ||
Enamine | EN300-27723413-0.25g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 0.25g |
$1209.0 | 2025-03-20 | |
Enamine | EN300-27723413-1g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 1g |
$1315.0 | 2023-09-10 | ||
Enamine | EN300-27723413-1.0g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 1.0g |
$1315.0 | 2025-03-20 | |
Enamine | EN300-27723413-0.05g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 0.05g |
$1104.0 | 2025-03-20 | |
Enamine | EN300-27723413-0.1g |
3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |
2580217-67-8 | 95.0% | 0.1g |
$1157.0 | 2025-03-20 |
3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2580217-67-8)
3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2580217-67-8) is a structurally unique pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel enzyme inhibitors and therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential applications in pharmaceutical research.
The compound's structural features, including the difluoroethyl group and the benzyloxycarbonylamino moiety, contribute to its distinctive chemical properties and reactivity. Recent synthetic methodologies have focused on optimizing the yield and purity of 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, with particular emphasis on green chemistry approaches to minimize environmental impact. Advances in catalytic systems and solvent selection have been reported to enhance the efficiency of its synthesis.
Biological evaluations of this compound have revealed promising inhibitory activities against several clinically relevant targets. Notably, studies have demonstrated its potential as a modulator of inflammatory pathways, with specific interactions observed with key enzymes in the arachidonic acid cascade. The difluoroethyl group appears to play a critical role in these interactions, potentially enhancing binding affinity through unique electronic and steric effects.
In drug discovery applications, researchers have utilized 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid as a building block for the development of targeted therapies. Recent patent filings indicate its incorporation into novel drug candidates for metabolic disorders and inflammatory conditions. The compound's ability to serve as a versatile intermediate in medicinal chemistry campaigns has been particularly emphasized in these developments.
Pharmacokinetic studies of derivatives containing this core structure have shown improved metabolic stability compared to analogous non-fluorinated compounds. The presence of the difluoroethyl group appears to confer resistance to oxidative metabolism while maintaining favorable physicochemical properties. These findings suggest that 2580217-67-8 and its derivatives may offer advantages in drug design, particularly for orally administered therapeutics.
Future research directions are likely to focus on expanding the structure-activity relationship (SAR) profile of this compound class and exploring its potential in combination therapies. The unique physicochemical properties imparted by the difluoroethyl group may also warrant investigation in other areas of chemical biology, such as probe development for biological target identification. Continued optimization of synthetic routes and scale-up processes will be essential to support these research efforts.
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